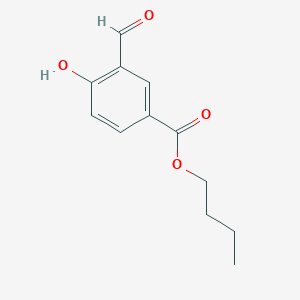

Butyl 3-formyl-4-hydroxybenzoate

Description

Butyl 3-formyl-4-hydroxybenzoate is a benzoic acid derivative featuring a butyl ester group, a formyl substituent at the 3-position, and a hydroxyl group at the 4-position. This article synthesizes data from these analogs to provide a comparative analysis.

Properties

CAS No. |

136084-58-7 |

|---|---|

Molecular Formula |

C12H14O4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

butyl 3-formyl-4-hydroxybenzoate |

InChI |

InChI=1S/C12H14O4/c1-2-3-6-16-12(15)9-4-5-11(14)10(7-9)8-13/h4-5,7-8,14H,2-3,6H2,1H3 |

InChI Key |

DZNVXDCNMCXMDK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC(=C(C=C1)O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-formyl-4-hydroxybenzoate typically involves the esterification of 3-formyl-4-hydroxybenzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and maximize yield. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-formyl-4-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Butyl 3-carboxy-4-hydroxybenzoate.

Reduction: Butyl 3-hydroxymethyl-4-hydroxybenzoate.

Substitution: Butyl 3-formyl-4-alkoxybenzoate.

Scientific Research Applications

Butyl 3-formyl-4-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of polymers and resins due to its chemical stability and reactivity

Mechanism of Action

The mechanism of action of Butyl 3-formyl-4-hydroxybenzoate is not fully understood. it is believed to exert its effects by interacting with cellular components such as enzymes and receptors. The formyl group may participate in covalent bonding with nucleophilic sites on proteins, while the hydroxyl group can form hydrogen bonds, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Table 1: Comparative Properties of Butyl 3-formyl-4-hydroxybenzoate Analogs

Key Findings:

The butyl ester chain increases hydrophobicity compared to methyl esters, affecting solubility and volatility. For example, Butylcarbitol acetate’s high boiling point (246.7°C vs. Butyl acetate’s 126°C) correlates with its larger molecular weight and ether functionality .

Toxicity and Safety :

- Butyl acrylate exhibits significant hazards (flammability, skin sensitization, aquatic toxicity) , whereas Butyl acetate and Butylcarbitol acetate show lower toxicity and environmental persistence . This compound’s safety profile remains uncharacterized in the evidence but may align with reactive aldehydes (e.g., formyl group-derived irritancy).

Applications :

- Methyl 3-formamido-4-hydroxybenzoate’s role as a pharmaceutical reference standard suggests that this compound could find niche use in drug synthesis or specialty polymers. Butyl acrylate’s dominance in polymer industries highlights the importance of functional groups in determining commercial utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.